(3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propyl)(methyl)amine
Description
Properties
IUPAC Name |
N-methyl-3-[1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-13(2,3)17-9-8-16-11-12(10-15-16)6-5-7-14-4/h10-11,14H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDXYKYOCKGRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN1C=C(C=N1)CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propyl)(methyl)amine , a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a pyrazole ring, an amine group, and a tert-butoxy substituent, which contribute to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Structural Characteristics
The unique arrangement of functional groups in This compound enhances its solubility and bioavailability. The presence of the pyrazole moiety is particularly significant, as it is often linked to various biological activities such as anti-inflammatory, analgesic, and antimicrobial effects.
Biological Activity Overview
Research indicates that the biological activity of this compound may include:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through various biochemical pathways.
- Analgesic Properties : It may provide pain relief by modulating pain perception mechanisms.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo. |
| Analgesic | Modulates pain pathways, potentially useful for pain management. |
| Antimicrobial | Exhibits inhibitory effects on Gram-positive and Gram-negative bacteria. |
The exact mechanism through which This compound exerts its biological effects is still under investigation. However, its interactions with specific biological targets are crucial for understanding its pharmacodynamics. The compound's structural similarities with other known bioactive pyrazole derivatives suggest potential pathways for its action.
Interaction Studies
Studies have indicated that compounds with similar structures often interact with enzymes or receptors involved in inflammatory responses or pain signaling. For instance, the pyrazole ring can participate in hydrogen bonding and π-stacking interactions with target proteins.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including those similar to This compound .
- Anti-inflammatory Study : A study demonstrated that a related pyrazole derivative significantly reduced levels of pro-inflammatory cytokines in a murine model of arthritis.
- Analgesic Assessment : In another investigation, a structurally similar compound exhibited dose-dependent analgesic effects in pain models, comparable to standard analgesics.
- Antimicrobial Evaluation : Research indicated that related compounds showed activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a tert-butoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The molecular weight of the compound is approximately 225.33 g/mol, and its structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. The mechanism of action often involves interference with bacterial metabolic pathways.
Case Study: Antibacterial Evaluation
- A study published in the Journal of Medicinal Chemistry demonstrated that certain pyrazole derivatives effectively inhibited the growth of Escherichia coli and Pseudomonas aeruginosa. The observed Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a promising avenue for new antibacterial agents.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been widely studied. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and disruption of signaling pathways associated with tumor growth.
Case Study: Cytotoxicity in Cancer Cells
- Research has shown that modifications in the pyrazole structure significantly influence cytotoxicity levels against different cancer types. For example, a derivative was tested against several cancer cell lines and exhibited IC50 values in the micromolar range.
Enzyme Inhibition
The compound may act as an enzyme inhibitor in metabolic pathways relevant to cell growth and proliferation. This property is particularly valuable in drug development for conditions such as cancer and metabolic disorders.
Mechanism of Action
- Enzyme inhibition can lead to reduced substrate availability for critical cellular processes, thereby slowing down cell division and promoting apoptosis in malignant cells.
Material Science Applications
The unique properties of (3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propyl)(methyl)amine also make it suitable for applications in material science, particularly in the development of functional materials with specific chemical properties.
Polymer Synthesis
In polymer chemistry, this compound can serve as a monomer or additive to enhance the properties of polymers. Its ability to form hydrogen bonds may improve the mechanical strength and thermal stability of polymeric materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrazole-based amines with modifications at the 1- and 4-positions are common in drug discovery. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
*Calculated based on structural formula.
Preparation Methods
Synthesis of the Pyrazole Core
Pyrazole derivatives can be synthesized via hydrazine-mediated cyclization of β-ketonitriles or β-ketoesters, a widely applied method in pyrazole chemistry. For example, β-ketonitriles are prepared by nucleophilic addition of acetonitrile anions to methyl esters of Boc-protected amino acids, followed by treatment with hydrazine to afford aminopyrazoles.
Table 1: Synthesis of Aminopyrazoles
| Step | Starting Material | Reagent(s) | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Boc-protected amino acid methyl ester | Acetonitrile anion | Low temperature, inert | β-Ketonitrile intermediate | - |
| 2 | β-Ketonitrile | Hydrazine monohydrate, AcOH, EtOH | 0°C to RT, 2 days | Aminopyrazole | 85 |
Notes: The hydrazine reaction is typically performed in ethanol with acetic acid as a catalyst, followed by extraction and chromatographic purification.
Introduction of the 2-(tert-butoxy)ethyl Group at N-1
The N-1 substitution with a 2-(tert-butoxy)ethyl group is commonly achieved by alkylation of the pyrazole nitrogen using 2-(tert-butoxy)ethyl halides (e.g., bromides or chlorides) under basic conditions. The tert-butoxy group acts as a protecting group for the hydroxyl functionality.
Typical conditions involve:
- Use of a base such as sodium hydride or potassium carbonate.
- Solvent: polar aprotic solvents like DMF or THF.
- Temperature: ambient to moderate heating.
This step ensures selective N-alkylation without affecting other nucleophilic sites.
Attachment of the Propyl Chain at C-4 Position
The propyl substituent at the 4-position of the pyrazole ring can be introduced via nucleophilic substitution or cross-coupling reactions, depending on the pyrazole precursor.
One approach involves:
- Starting from a 4-halopyrazole intermediate.
- Performing nucleophilic substitution with a 3-(methylamino)propyl nucleophile or its protected form.
- Alternatively, cross-coupling methods such as Suzuki or Buchwald-Hartwig coupling can be used if the substituent is more complex.
Incorporation of the Methylamine Functionality
The terminal methylamine group on the propyl chain can be introduced by:
- Direct alkylation of a primary amine with methyl halides.
- Reductive amination of an aldehyde or ketone intermediate with methylamine.
- Using protected amine intermediates (e.g., Boc-protected methylamine) followed by deprotection.
Deprotection steps often involve acidic conditions to remove Boc or other protecting groups.
Representative Synthetic Route Summary
The following table summarizes a representative synthetic route adapted from detailed literature procedures:
| Step | Intermediate | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|---|
| 1 | Boc-protected amino acid methyl ester | Nucleophilic addition | Acetonitrile anion, low temp | Forms β-ketonitrile |
| 2 | β-Ketonitrile | Cyclization | Hydrazine monohydrate, AcOH, EtOH, RT | Forms aminopyrazole |
| 3 | Aminopyrazole | N-alkylation | 2-(tert-butoxy)ethyl bromide, base, DMF | Introduces tert-butoxyethyl group |
| 4 | N-alkylated pyrazole | C-4 substitution | 3-(methylamino)propyl nucleophile | Attaches propyl chain with amine |
| 5 | Protected amine intermediate | Deprotection | Acidic conditions (e.g., TFA in DCM) | Yields final amine product |
| 6 | Final product | Purification | Silica gel chromatography | Isolated as pure compound |
Analytical and Purification Techniques
Purification of intermediates and final products is generally performed by:
- Silica gel column chromatography using gradients of ethyl acetate in hexane or methanol in chloroform.
- Extraction with aqueous solutions (e.g., saturated ammonium chloride, sodium bicarbonate).
- Drying over anhydrous magnesium sulfate or sodium sulfate.
- Concentration under reduced pressure.
Characterization includes:
- $$ ^1H $$-NMR spectroscopy for structural confirmation.
- Mass spectrometry (ESI/APCI) for molecular weight verification.
- Melting point determination for solid intermediates.
Research Findings and Notes
- The use of Boc-protected amino acids as starting materials allows for stereochemical control and functional group compatibility during synthesis.
- Hydrazine-mediated cyclization is a robust method for pyrazole ring construction with high yields (~85%).
- N-alkylation with tert-butoxyethyl halides proceeds efficiently under mild conditions, preserving sensitive groups.
- The final methylamine incorporation and deprotection steps require careful control of acidic conditions to avoid side reactions.
- Chromatographic purification is essential to achieve high purity, especially after deprotection steps.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propyl)(methyl)amine, and how can low yields be addressed?
- Methodology : A typical approach involves coupling pyrazole intermediates with tertiary amine precursors under Ullmann-type conditions. For example, copper(I) bromide (0.101 g) and cesium carbonate (6.86 g) in DMSO at 35°C for 48 hours achieved a 17.9% yield in a related pyrazole synthesis . To improve yields, consider alternative catalysts (e.g., Pd-based systems) or microwave-assisted reactions. Purification via gradient chromatography (e.g., 0–100% EtOAc/hexane) is critical to isolate the target compound .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodology : Use H NMR (400 MHz, CDCl) to confirm proton environments (e.g., δ 8.87 for pyridyl protons in analogs) and C NMR for carbon backbone verification . High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., m/z 215 [M+H] in related compounds) . If data conflicts (e.g., unexpected splitting in NMR), cross-validate with X-ray crystallography or 2D NMR (COSY, HSQC) .
Q. What safety protocols are essential for handling this amine derivative during synthesis?
- Methodology : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use fume hoods, PPE (gloves, goggles), and store waste separately for professional disposal. Emergency measures include immediate rinsing and medical consultation .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its pharmacological activity, and what synthetic strategies are recommended?
- Methodology : Introduce electron-withdrawing groups (e.g., fluorine) or extend the alkyl chain to improve receptor binding. For example, replacing tert-butoxy with cyclopropoxy groups in analogs increased bioactivity in cannabinoid receptor studies . Multi-step synthesis (e.g., cyclization, oxidation, acylation) using intermediates like 5-chloro-3-methyl-pyrazole-4-carbonyl chloride is effective .
Q. What experimental designs are optimal for evaluating this compound’s bioactivity in vivo, and how should data variability be minimized?
- Methodology : Use randomized block designs with split-split plots to account for variables like dosage and exposure time. For instance, a study on antioxidant activity employed four replicates with five plants each, analyzing ten bunches per plot to reduce biological variability . Include positive/negative controls and blinded assessments.
Q. How do solvent polarity and reaction temperature influence the stereochemical outcomes of this compound’s derivatives?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitution in pyrazole derivatives, while elevated temperatures (90–120°C) accelerate cyclization. For example, refluxing in ethanol with POCl yielded 1,3,4-thiadiazole derivatives with >80% purity . Monitor reaction progress via TLC and adjust solvent systems to control regioselectivity .
Q. What computational methods can predict the environmental fate of this compound, and which degradation pathways are most likely?
- Methodology : Use QSAR models to estimate logP and biodegradability. Experimental studies should assess hydrolysis (pH 5–9), photolysis (UV-Vis), and microbial degradation in soil/water systems. Environmental monitoring via LC-MS/MS can detect metabolites, as demonstrated in long-term ecotoxicology projects .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?
- Methodology : If experimental H NMR shifts deviate from DFT-predicted values, consider dynamic effects (e.g., tautomerism) or solvent interactions. For example, pyrazole NH protons may exhibit variable coupling in DMSO-d due to hydrogen bonding. Validate with variable-temperature NMR or IR (e.g., 3298 cm NH stretch in films) .
Q. What strategies mitigate batch-to-batch variability in synthetic yield and purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
